
1-Ethynyl-3-isobutoxybenzene
概要
説明
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties include color, odor, density, melting point, boiling point, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用
Host-Guest Interactions
The study of host-guest interactions of novel V-shaped enediynes, including compounds similar to 1-Ethynyl-3-isobutoxybenzene, reveals the formation of unexpected complex structures in crystalline states. These interactions are characterized by hydrogen bonding, leading to the creation of tetrahedral cavities filled with water molecules, indicating potential applications in the design of novel crystalline materials and molecular encapsulation processes (Schmittel et al., 2001).
Organic Synthesis
Ethynyl-substituted benzene compounds have been utilized in molybdenum-mediated cyclocarbonylation reactions to produce bicyclic ketones. This demonstrates their role in facilitating complex organic transformations, which could be applied in the synthesis of pharmacologically relevant molecules or novel organic materials (Datta & Liu, 2005).
Molecular Electronics
Research on acceptor and donor substituted bis(alkoxy)phenyl ethynyl oligomers has explored their thermal stability and optical properties, including fluorescence and nonlinearity, suggesting applications in the development of materials for molecular electronics and photonics (Amin et al., 2017).
Catalysis
The PtBr2-catalyzed transformation of allyl(o-ethynylaryl)carbinol derivatives into functionalized indenes showcases the role of ethynyl-substituted compounds in catalysis, particularly in the formal sp^3 C-H bond activation. This highlights their utility in catalytic processes for organic synthesis, potentially offering new pathways for chemical transformations (Bajracharya et al., 2006).
Environmental Applications
Electrochemical studies on the destruction of aromatic compounds suggest potential applications in environmental remediation, particularly in wastewater treatment. While not directly related to 1-Ethynyl-3-isobutoxybenzene, these studies indicate the broader applicability of ethynyl-substituted compounds in environmental science (Zhelovitskaya et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-ethynyl-3-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-11-6-5-7-12(8-11)13-9-10(2)3/h1,5-8,10H,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIKAUITERIZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



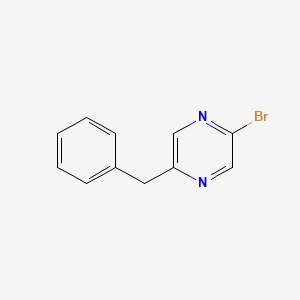
![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)

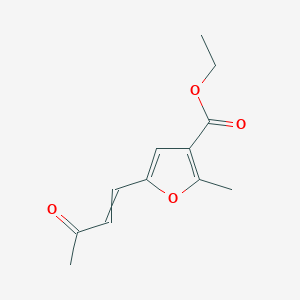




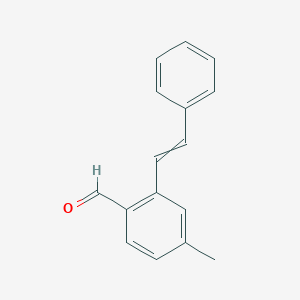
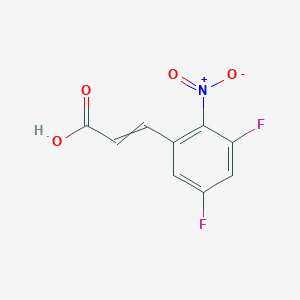

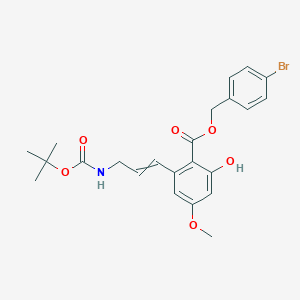
![2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1413607.png)
